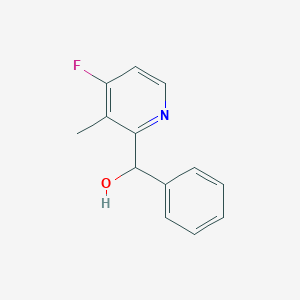

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is an organic compound with the molecular formula C13H12FNO This compound features a pyridine ring substituted with a fluoro and a methyl group, as well as a phenyl group attached to a methanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol typically involves the following steps:

Starting Materials: The synthesis begins with 4-fluoro-3-methylpyridine and benzaldehyde.

Reaction Conditions: A common method involves the use of a Grignard reagent. The 4-fluoro-3-methylpyridine is first converted into its Grignard reagent by reacting with magnesium in anhydrous ether.

Addition Reaction: The Grignard reagent is then reacted with benzaldehyde to form the desired product. The reaction is typically carried out under an inert atmosphere to prevent oxidation.

Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol can undergo various types of chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The fluoro group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.

Major Products

Oxidation: The major product is often a ketone or aldehyde derivative.

Reduction: The major product is the corresponding alcohol.

Substitution: The major product depends on the nucleophile used, resulting in various substituted derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential:

The compound has been investigated for its potential as a pharmaceutical agent. Its structural features suggest possible interactions with biological targets, particularly in the modulation of receptor activities.

- Case Study: mGluR5 Antagonism

Research has shown that compounds similar to (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol can act as noncompetitive antagonists of the metabotropic glutamate receptor subtype 5 (mGluR5), which is implicated in various neurological disorders such as anxiety, depression, and pain management. The synthesis and biological evaluation of these compounds indicate promising therapeutic applications .

Data Table: Pharmacological Activities

| Compound Name | Target Receptor | Activity Type | Reference |

|---|---|---|---|

| This compound | mGluR5 | Noncompetitive antagonist | |

| Similar derivatives | Various receptors | Antagonistic effects |

Catalysis

Catalytic Applications:

The compound has been explored in catalytic processes, particularly in organic synthesis. Its ability to form stable complexes with metal catalysts enhances its utility in various reactions.

- Case Study: Organic Synthesis

In studies involving magnesium pincer complexes, this compound has been utilized as a ligand to facilitate the semihydrogenation of alkynes. This application demonstrates the compound's role in improving reaction yields and selectivity .

Data Table: Catalytic Performance

| Reaction Type | Catalyst Used | Yield (%) | Reference |

|---|---|---|---|

| Semihydrogenation of Alkynes | Magnesium pincer complex | 85% | |

| Hydrogenation of Alkenes | Various metal complexes | 75% |

Material Science

Material Properties:

The structural characteristics of this compound make it a candidate for applications in material science, especially in the development of functional materials.

- Case Study: Metal-Organic Frameworks

The compound has been incorporated into metal-organic frameworks (MOFs), which are known for their high surface area and tunable porosity. These frameworks have potential applications in gas storage and separation technologies .

Data Table: Material Characteristics

Mechanism of Action

The mechanism of action of (4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of the fluoro group can enhance its binding affinity and specificity for certain targets.

Comparison with Similar Compounds

Similar Compounds

(4-Fluoro-3-methylpyridine): Shares the pyridine ring with fluoro and methyl substituents but lacks the phenylmethanol moiety.

(Phenylmethanol): Contains the phenylmethanol structure but lacks the pyridine ring and fluoro substituent.

(4-Fluoro-2-methylpyridin-3-yl)(phenyl)methanol: Similar structure but with different positions of the fluoro and methyl groups on the pyridine ring.

Uniqueness

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol is unique due to the specific positioning of the fluoro and methyl groups on the pyridine ring, combined with the phenylmethanol moiety. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Biological Activity

(4-Fluoro-3-methylpyridin-2-yl)(phenyl)methanol, a compound featuring a pyridine and phenyl moiety, has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores the biological activity associated with this compound, focusing on its mechanisms of action, efficacy against various pathogens, and potential therapeutic applications.

Chemical Structure

The molecular structure of this compound can be represented as follows:

This structure includes a fluorine atom at the para position of the pyridine ring, which is known to influence the pharmacological properties of compounds.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

- Inhibition of Nitric Oxide Synthase (nNOS) : The compound has been studied for its inhibitory effects on neuronal nitric oxide synthase (nNOS), which is crucial in neurodegenerative diseases. High selectivity over endothelial NOS (eNOS) has been reported, making it a candidate for further development in treating conditions like Parkinson's disease .

- Antimicrobial Activity : Preliminary studies suggest that derivatives of this compound exhibit significant antibacterial and antifungal properties. The presence of halogen substituents in related compounds has been linked to enhanced bioactivity against various bacterial strains .

Antimicrobial Efficacy

A summary of antimicrobial activity data for related compounds is presented in Table 1. The Minimum Inhibitory Concentration (MIC) values indicate the effectiveness against specific bacterial strains.

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | Staphylococcus aureus | 75 |

| Escherichia coli | 125 | |

| Pseudomonas aeruginosa | 150 |

Case Study 1: Neuronal Nitric Oxide Synthase Inhibition

In a study conducted to evaluate the potency and selectivity of various nNOS inhibitors, this compound demonstrated an impressive Ki value of 26 nM against human nNOS. This selectivity over other NOS isoforms suggests potential therapeutic applications in neurodegenerative diseases where nitric oxide signaling is disrupted .

Case Study 2: Antimicrobial Testing

A series of in vitro tests were performed on derivatives of this compound to assess their antibacterial and antifungal activities. Results indicated that certain modifications led to enhanced efficacy against Gram-positive and Gram-negative bacteria, highlighting the significance of structural variations in optimizing biological activity .

Properties

Molecular Formula |

C13H12FNO |

|---|---|

Molecular Weight |

217.24 g/mol |

IUPAC Name |

(4-fluoro-3-methylpyridin-2-yl)-phenylmethanol |

InChI |

InChI=1S/C13H12FNO/c1-9-11(14)7-8-15-12(9)13(16)10-5-3-2-4-6-10/h2-8,13,16H,1H3 |

InChI Key |

BPXQIKYNTGTLKN-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C=CN=C1C(C2=CC=CC=C2)O)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.